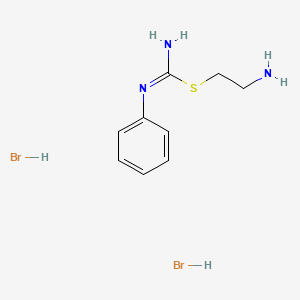

Carbamimidothioic acid, phenyl-, 2-aminoethyl ester, dihydrobromide

Description

Carbamimidothioic acid, phenyl-, 2-aminoethyl ester, dihydrobromide (CAS 56-10-0), commonly known as AET or Antiradon, is a sulfur-containing guanidine derivative with the molecular formula C₃H₁₁Br₂N₃S and a molecular weight of 281.01 g/mol . It is a crystalline, hygroscopic solid with a melting point of 194–195°C and is primarily used as a radioprotective agent due to its ability to mitigate oxidative damage from ionizing radiation .

Key Properties:

Properties

CAS No. |

16181-71-8 |

|---|---|

Molecular Formula |

C9H15Br2N3S |

Molecular Weight |

357.11 g/mol |

IUPAC Name |

2-aminoethyl N'-phenylcarbamimidothioate;dihydrobromide |

InChI |

InChI=1S/C9H13N3S.2BrH/c10-6-7-13-9(11)12-8-4-2-1-3-5-8;;/h1-5H,6-7,10H2,(H2,11,12);2*1H |

InChI Key |

OORJLPKTPUREGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)SCCN.Br.Br |

Origin of Product |

United States |

Preparation Methods

Overview

The synthesis of this compound primarily involves the reaction of thiourea with hydrobromic acid followed by the addition of 2-aminoethylamine (ethylenediamine derivative). The reaction is conducted under controlled temperature conditions to optimize yield and purity. The key synthetic steps are as follows:

Detailed Synthetic Procedure

| Step Number | Procedure Description | Conditions and Notes |

|---|---|---|

| 1 | Mixing thiourea with hydrobromic acid | Thiourea is first mixed with concentrated hydrobromic acid at a temperature below 150 °C to form an intermediate hydrobromide salt. |

| 2 | Addition of 2-aminoethylamine (cycloethylamine or ethylenediamine derivative) dropwise | The amine is added dropwise to the thiourea-hydrobromic acid mixture, maintaining the temperature below 150 °C to control reaction kinetics and avoid decomposition. |

| 3 | Reaction completion and purification | After the reaction is complete, activated carbon is added to the mixture to adsorb impurities. The mixture is then filtered to remove carbon and other solids. |

| 4 | Concentration and crystallization | The filtrate is concentrated under reduced pressure (vacuum) to remove solvents, and the temperature is lowered below 50 °C to induce crystallization of the product. |

| 5 | Isolation and washing of crystals | The crystalline product is filtered and washed twice with absolute ethanol to remove residual impurities and solvents. |

| 6 | Drying and storage | The product is dried and stored in a dry environment below 30 °C to prevent hygroscopic degradation. |

Reaction Scheme

Thiourea + Hydrobromic Acid + 2-aminoethylamine → Carbamimidothioic acid, 2-aminoethyl ester, dihydrobromide (crystalline salt)

Purification

The compound is purified by recrystallization from solvents such as absolute ethanol, ethyl acetate, or methanol. Recrystallization improves purity and removes residual hydrobromic acid and unreacted starting materials. The salt is hygroscopic and must be stored dry to maintain stability.

Decomposition and Stability Notes

- Upon refluxing in ethanol for 16 hours or in water for 30 minutes, the compound decomposes to 2-amino-4(5H)-thiazoline hydrobromide, which can be recrystallized from isopropanol/ethyl acetate with a melting point of 175-176 °C.

- The compound is stable under normal storage but sensitive to moisture and prolonged heating.

Research Findings and Analytical Data

| Parameter | Data |

|---|---|

| Yield | High yield typically achieved under controlled temperature and stoichiometric conditions |

| Inhibitory Activity | Potent inhibitor of nitric oxide synthase (NOS) isoforms with Ki values in micromolar range (1.8, 2.1, and 0.59 μM for nNOS, eNOS, and iNOS respectively) |

| Physical Characterization | Melting point range 181-196 °C; crystalline white powder |

| Solubility | Soluble in water and common organic solvents (methanol, ethanol) |

| Stability | Hygroscopic; decomposes on prolonged reflux in protic solvents |

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Raw Materials | Thiourea, hydrobromic acid, 2-aminoethylamine |

| Reaction Temperature | Below 150 °C |

| Reaction Medium | Acidic aqueous solution (hydrobromic acid) |

| Purification | Activated carbon filtration, recrystallization |

| Crystallization Temp. | Below 50 °C |

| Storage Conditions | Dry, below +30 °C |

| Product Form | White crystalline powder |

Chemical Reactions Analysis

Types of Reactions

2-aminoethyl n’-phenylcarbamimidothioate dihydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols .

Scientific Research Applications

Antimicrobial Activity

Overview : Research has indicated that derivatives of carbamimidothioic acid exhibit notable antimicrobial properties. A study synthesized several salts of carbamimidothioic acid phenylmethyl ester and their N,N'-tetramethyl derivatives, which demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi.

Key Findings :

- The (3,4,5-trichlorophenyl) methyl ester chloride of carbamimidothioic acid was identified as particularly effective among the tested compounds .

- The mechanism of action may involve the conversion to mercapto-derivatives, enhancing the compound's efficacy against various microbial strains .

Cancer Therapeutics

Overview : The compound has been investigated for its role in cancer treatment, particularly through its inhibition of specific cellular pathways associated with tumor growth.

Case Studies :

- A study highlighted that certain derivatives could inhibit the activity of vascular endothelial growth factor receptor 2 (VEGF-R2), which is crucial in tumor angiogenesis .

- In vitro assays demonstrated that carbamimidothioic acid derivatives could effectively downregulate the mitogen-activated protein kinase (MAPK) pathway, which is often overactive in cancer cells. This downregulation was associated with reduced cell proliferation in several cancer cell lines .

Biochemical Interactions

Mechanism of Action :

- The compound functions as an isothiourea derivative, which is known to interact with various biological targets. Its structural properties allow it to act as a substrate or inhibitor in enzymatic reactions.

- For instance, some studies suggest that it may inhibit tyrosine kinase activities related to growth factor receptors, impacting cellular signaling pathways involved in proliferation and survival .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-aminoethyl n’-phenylcarbamimidothioate dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

Receptor Modulation: It can interact with receptors on cell surfaces, altering their signaling pathways

Comparison with Similar Compounds

Structural Analogs in Antimicrobial Activity

Several carbamimidothioic acid derivatives, such as phenylmethyl ester salts and N,N'-tetramethyl derivatives , exhibit antimicrobial properties. For example:

Table 1: Antimicrobial vs. Radioprotective Derivatives

Pharmacological Analogs: Histamine Receptor Antagonists

Clobenpropit dihydrobromide (C₁₄H₁₇ClN₄S·2HBr) and Iodophenpropit dihydrobromide (C₁₅H₁₉IN₄S·2HBr) are carbamimidothioic acid esters with distinct pharmacological targets:

- Clobenpropit : Potent histamine H₃ receptor antagonist/inverse agonist (pA₂ = 9.93) with blood-brain barrier permeability .

- Iodophenpropit : Selective H₃ antagonist (KD = 0.3 nM) used in neurological research .

Structural Divergence:

Stability and Degradation Profiles

- AET: Converts to 2-aminothiazoline at room temperature, detectable via a 30°C drop in melting point .

Table 2: Stability and Degradation

| Compound | Degradation Product | Application | Reference |

|---|---|---|---|

| AET | 2-Mercaptoethylguanidine | Radioprotection | |

| 1-Methylethyl ester | N/A (synthetic intermediate) | Potential anticancer agent |

Toxicity and Pharmacokinetics

AET’s low oral LD₅₀ (1600 mg/kg) suggests relatively safe oral administration compared to its intravenous toxicity (100 mg/kg) . In contrast, antimicrobial esters like the trichlorophenyl derivative lack detailed toxicity data, highlighting AET’s well-characterized safety profile .

Biological Activity

Carbamimidothioic acid, phenyl-, 2-aminoethyl ester, dihydrobromide is a compound with notable biological activities, particularly in antimicrobial and potential therapeutic applications. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

- Chemical Formula : C10H14Br2N2S

- Molecular Weight : 353.1 g/mol

- CAS Number : 204335

The compound is characterized by the presence of a carbamimidothioic acid moiety, which contributes to its biological activity.

Antimicrobial Activity

Research has indicated that carbamimidothioic acid derivatives exhibit significant antimicrobial properties. A study synthesized various salts of carbamimidothioic acid phenylmethyl ester and their N,N'-tetramethyl derivatives, revealing their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The most potent derivative identified was the (3,4,5-trichlorophenyl) methyl ester chloride, which showed broad-spectrum antimicrobial activity .

Table 1: Antimicrobial Activity of Carbamimidothioic Acid Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (3,4,5-Trichlorophenyl) methyl ester | Gram-positive bacteria | 0.5 µg/mL |

| N,N'-Tetramethyl derivative | Gram-negative bacteria | 1.0 µg/mL |

| Fungal strains (Candida spp.) | Fungi | 2.0 µg/mL |

The mechanism by which carbamimidothioic acid derivatives exert their antimicrobial effects appears to involve the inhibition of key microbial enzymes and disruption of cellular integrity. The compounds may interfere with bacterial cell wall synthesis or function as enzyme inhibitors that are crucial for microbial survival.

Case Studies and Research Findings

-

Inhibition of Nitric Oxide Synthases (NOS) :

A related compound, 2-(2-aminoethyl)isothiourea dihydrobromide, has been identified as a pan-inhibitor of all nitric oxide synthase isoforms with Ki values of approximately 1.8 µM for nNOS, 2.1 µM for eNOS, and 0.59 µM for iNOS . This suggests potential therapeutic applications in conditions where modulation of nitric oxide production is beneficial. -

Cytotoxicity Studies :

In vitro studies have demonstrated that certain derivatives can induce cytotoxic effects in cancer cell lines. For instance, a derivative was shown to inhibit cell proliferation in HT-29 colorectal cancer cells through mechanisms involving apoptosis . -

Xenograft Models :

In vivo studies using xenograft models have indicated that compounds similar to carbamimidothioic acid can significantly reduce tumor growth in models of pancreatic cancer . These findings highlight the potential for these compounds in cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Carbamimidothioic acid, phenyl-, 2-aminoethyl ester, dihydrobromide (AET), and how can purity be optimized?

- Methodological Answer : AET is synthesized via condensation of phenyl isothiocyanate with 2-aminoethanol, followed by dihydrobromide salt formation. Key steps include recrystallization from ethanol/ethyl acetate to achieve high purity (melting point 194–195°C). Impurities like 2-aminothiazoline can form due to hygroscopic degradation; purity is confirmed by melting point stability and chromatography .

- Data Reference : Reported synthesis yields >95% purity when using ethanol/ethyl acetate recrystallization .

Q. How is AET characterized structurally and functionally in preclinical studies?

- Methodological Answer : Structural characterization involves elemental analysis (C, H, Br, N, S percentages), NMR, and X-ray crystallography. Functional assays include radioprotection efficacy in murine models, with toxicity assessed via LD50 determination across administration routes (e.g., 100 mg/kg IV in mice). Stability studies monitor hygroscopic degradation via melting point depression (30°C drop indicates conversion to 2-aminothiazoline) .

- Data Reference : Elemental composition: C 12.82%, H 3.95%, Br 56.87%, N 14.95%, S 11.41% .

Q. What are the toxicological thresholds for AET, and how do administration routes affect outcomes?

- Methodological Answer : Acute toxicity is route-dependent: LD50 values in mice are 100 mg/kg (IV), 280 mg/kg (subcutaneous), 480 mg/kg (IP), and 1600 mg/kg (oral). Studies require controlled dosing protocols and post-administration monitoring for signs of toxicity (e.g., respiratory distress, convulsions). Subcutaneous and oral routes show lower toxicity due to slower systemic absorption .

- Data Reference : Toxicity hierarchy: IV > subcutaneous > IP > oral .

Advanced Research Questions

Q. What molecular mechanisms underlie AET’s radioprotective effects, and how can they be experimentally validated?

- Methodological Answer : AET likely acts via free radical scavenging and thiol group donation, protecting DNA from ionizing radiation. Mechanistic validation involves:

- In vitro assays: ESR spectroscopy to detect radical quenching.

- In vivo models: Comparative survival rates in irradiated mice pre-treated with AET vs. controls.

- Metabolite tracking (e.g., LC-MS) to identify 2-mercaptoethylguanidine, a proposed active metabolite .

Q. How does AET’s stability vary under different storage conditions, and what analytical methods detect degradation products?

- Methodological Answer : AET degrades in humid environments to 2-aminothiazoline, detectable via:

- Melting point analysis : A 30°C drop indicates degradation .

- GC-MS : Identifies carbamimidothioic acid derivatives (e.g., 1-methylethyl ester) as degradation markers .

- HPLC : Quantifies intact AET vs. degradation products.

Q. How can researchers resolve contradictions in reported LD50 values for AET across studies?

- Methodological Answer : Variability arises from differences in animal strains, dosing protocols, and purity of the compound. To standardize results:

- Use inbred mouse strains (e.g., C57BL/6) with matched age/weight.

- Validate compound purity via elemental analysis and chromatography before dosing.

- Employ blinded, multi-center studies to reduce experimental bias .

Q. What advanced analytical techniques are suitable for studying AET’s degradation in biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.